molecular formula C15H14FNOS B5632912 N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B5632912
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: SFPIDQWHPLWDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as FUBIMINA, is a synthetic compound that belongs to the class of benzothiophene derivatives. It was first synthesized in 2012 and has since gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

FUBIMINA acts as a selective agonist for certain receptors in the brain, including the serotonin 5-HT1A and 5-HT7 receptors, as well as the dopamine D3 receptor. It has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, leading to its potential therapeutic effects in the treatment of neurological disorders. Additionally, FUBIMINA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
FUBIMINA has been shown to have various biochemical and physiological effects. In animal studies, FUBIMINA has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. Additionally, FUBIMINA has been shown to reduce the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FUBIMINA is its high selectivity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. Additionally, FUBIMINA has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. However, one limitation of FUBIMINA is its limited availability and high cost, which may hinder its use in laboratory experiments.

Zukünftige Richtungen

There are several future directions for the study of FUBIMINA. One potential direction is the further investigation of its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further studies are needed to determine the optimal dosage and administration route of FUBIMINA for its potential therapeutic applications. Another potential direction is the investigation of FUBIMINA's anti-cancer properties and its potential use in cancer therapy. Finally, further studies are needed to optimize the synthesis method of FUBIMINA to increase its yield and reduce its cost.

Synthesemethoden

FUBIMINA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluoroaniline with 2-(bromomethyl)benzo[b]thiophene to obtain the intermediate product, which is then treated with sodium hydride and 3-chloropropanoic acid to produce the final product, FUBIMINA. The synthesis method has been optimized to yield high purity and high yield of FUBIMINA.

Wissenschaftliche Forschungsanwendungen

FUBIMINA has been studied extensively for its potential applications in various fields such as drug discovery, neuroscience, and cancer research. It has been shown to have high affinity and selectivity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, FUBIMINA has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-10-5-7-11(8-6-10)17-15(18)13-9-19-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPIDQWHPLWDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.